1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone
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Overview
Description
1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole core . The piperazine and tetrazole moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine and tetrazole groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the piperazine and tetrazole groups.
1,2-Benzothiazole: An isomer with the thiazole ring fused at different positions.
2,1-Benzothiazole: Another isomer with a different fusion pattern.
Uniqueness
1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone is unique due to the presence of the piperazine and tetrazole groups, which confer additional biological activity and specificity. These groups make the compound more versatile in its applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c27-18(14-6-7-16-17(12-14)28-13-20-16)24-8-10-25(11-9-24)19-21-22-23-26(19)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGSVFTZRSJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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